Cas no 1707605-71-7 (4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine)

4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine is a pyrimidine derivative characterized by its chloro-phenyl and ethanesulfonyl functional groups. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis, owing to its structural versatility and reactivity. The presence of the sulfonyl group enhances its stability and solubility, while the chloro-phenyl moiety may contribute to binding affinity in target applications. Its well-defined molecular structure allows for precise modifications, making it valuable for research in medicinal chemistry and drug development. The compound's purity and consistent performance under controlled conditions further support its utility in high-precision synthetic workflows.
4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine structure
1707605-71-7 structure
商品名:4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine
CAS番号:1707605-71-7
MF:C12H12ClN3O2S
メガワット:297.760580062866
CID:5171669

4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine 化学的及び物理的性質

名前と識別子

    • 4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine
    • 2-Pyrimidinamine, 4-(3-chlorophenyl)-5-(ethylsulfonyl)-
    • インチ: 1S/C12H12ClN3O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H2,14,15,16)
    • InChIKey: JQLYVDXRXYPXIN-UHFFFAOYSA-N
    • ほほえんだ: C1(N)=NC=C(S(CC)(=O)=O)C(C2=CC=CC(Cl)=C2)=N1

4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM509403-1g
4-(3-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine
1707605-71-7 97%
1g
$568 2023-03-10

4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine 関連文献

Related Articles

4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamineに関する追加情報

Introduction to 4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine (CAS No. 1707605-71-7) and Its Applications in Modern Chemical Biology

The compound 4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine, identified by the CAS number 1707605-71-7, represents a significant advancement in the field of chemical biology and pharmaceutical research. This pyrimidine derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The presence of both a 3-chloro-phenyl group and an ethanesulfonyl moiety in its molecular framework endows it with distinct pharmacophoric features, making it a valuable scaffold for the development of novel therapeutic agents.

Recent studies have highlighted the potential of this compound as a lead molecule in the design of inhibitors targeting various disease-related pathways. Specifically, its pyrimidine core has been investigated for its interactions with enzymes and receptors involved in cancer metabolism, inflammation, and neurodegenerative disorders. The 3-chloro-phenyl substituent, in particular, has been shown to enhance binding affinity and selectivity, while the ethanesulfonyl group contributes to metabolic stability and solubility characteristics essential for drug-like properties.

In the realm of oncology research, derivatives of 4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine have been explored for their ability to modulate kinases and other critical signaling proteins. Preliminary in vitro assays have demonstrated inhibitory effects on several tyrosine kinases, which are overexpressed in various solid tumors and hematological malignancies. The compound's ability to disrupt aberrant signaling networks without significant off-target effects makes it an attractive candidate for further development.

Furthermore, the structural versatility of this molecule has opened avenues for its exploration in other therapeutic areas. Researchers have been particularly interested in its potential as an anti-inflammatory agent, leveraging its capacity to interact with cytokine receptors and modulate immune cell function. The ethanesulfonyl group's role as a pharmacophore in this context is particularly noteworthy, as it has been associated with enhanced binding interactions in several drug candidates currently in clinical trials.

The synthesis of 4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the pyrimidine ring system efficiently. These techniques not only improve synthetic efficiency but also allow for greater functional group tolerance, enabling the facile introduction of additional modifications for optimizing biological activity.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine with its target proteins. These simulations have provided insights into key interaction residues and hydrogen bonding networks, guiding medicinal chemists in designing next-generation analogs with improved potency and selectivity. The integration of machine learning algorithms into virtual screening protocols has further accelerated the discovery process by predicting promising derivatives based on structural features similar to known bioactive compounds.

The pharmacokinetic profile of this compound is another critical aspect that has been thoroughly evaluated through preclinical studies. Data indicate that it exhibits reasonable oral bioavailability, moderate tissue distribution, and favorable metabolic clearance rates. These characteristics are essential for ensuring therapeutic efficacy while minimizing potential side effects. Additionally, preliminary toxicology assessments have revealed no significant safety concerns at tested doses, paving the way for further preclinical development.

Looking ahead, the future prospects of 4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine are promising, with ongoing research focusing on optimizing its pharmacological properties through structure-based drug design. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced therapeutic potential. The compound's unique combination of structural features positions it as a cornerstone molecule in the quest for innovative treatments across multiple disease indications.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chemnorm.com
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd